N-Methylacetamide-d7
Overview
Description
N-Methylacetamide-d7: is a deuterated form of N-Methylacetamide, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be used as a tracer in various studies. The molecular formula for this compound is CD3COND(CD3), and it has a molecular weight of 80.14 g/mol .
Mechanism of Action
Target of Action
N-Methylacetamide-d7 is a deuterium-labeled compound It’s commonly used in scientific research as a stable isotope .
Mode of Action
It’s known that deuterium-labeled compounds like this compound are often used as tracers in drug development processes . The presence of deuterium (heavy hydrogen) can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled compound, it’s likely used to trace the metabolic pathways of its non-deuterated counterpart, n-methylacetamide .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been noted to potentially affect their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, its primary use is likely in tracing and studying the behavior of N-Methylacetamide in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylacetamide-d7 can be synthesized through the reaction of acetic acid and methylamine, where deuterium is incorporated into the structure. The reaction typically involves the following steps:
Amination: Acetic acid and methylamine are reacted at a temperature of 70-80°C for about 2 hours.
Water and Acid Evaporation: The reaction mixture is then subjected to water and acid evaporation to remove excess reactants.
Fractionation: The final product is obtained through fractionation.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of deuterated reagents ensures the incorporation of deuterium into the final product. The process involves careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Methylacetamide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-methylacetamide oxide.
Reduction: Formation of N-methylacetamide.
Substitution: Formation of various substituted N-methylacetamide derivatives.
Scientific Research Applications
N-Methylacetamide-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Utilized in the production of stable isotopes for various industrial applications
Comparison with Similar Compounds
N-Methylacetamide: The non-deuterated form of N-Methylacetamide-d7.
N,N-Dimethylformamide-d7: Another deuterated amide used in similar applications.
Benzyl-d7 alcohol: A deuterated alcohol used as a tracer in various studies.
Uniqueness: this compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring stable isotopes. Its properties, such as stability and ability to be used as a tracer, make it a valuable compound in scientific research .
Properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584116 | |
Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-74-7 | |
Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylacetamide-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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